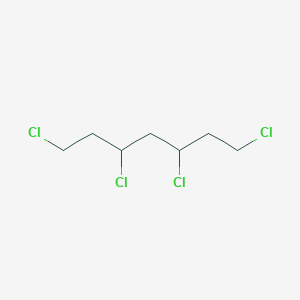
1,3,5,7-Tetrachloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetrachloroheptane is an organic compound characterized by the presence of four chlorine atoms attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrachloroheptane can be synthesized through several methods. One common approach involves the chlorination of heptane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where heptane is continuously fed into the reactor along with chlorine gas. The reaction is monitored to maintain optimal conditions, and the product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted heptanes.
Reduction: Formation of partially chlorinated heptanes.
Oxidation: Formation of chlorinated alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetrachloroheptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound for studying the toxicity of chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,5,7-Tetrachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrachloroheptane can be compared with other chlorinated hydrocarbons, such as 1,3,5,7-Tetrachloronaphthalene and 1,1,1,7-Tetrachloroheptane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example:
1,3,5,7-Tetrachloronaphthalene: A chlorinated aromatic compound with different reactivity due to the presence of an aromatic ring.
1,1,1,7-Tetrachloroheptane: A structurally similar compound with different substitution patterns, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
138107-24-1 |
|---|---|
Molekularformel |
C7H12Cl4 |
Molekulargewicht |
238.0 g/mol |
IUPAC-Name |
1,3,5,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-3-1-6(10)5-7(11)2-4-9/h6-7H,1-5H2 |
InChI-Schlüssel |
RFNCFTSNTPVPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(CC(CCCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


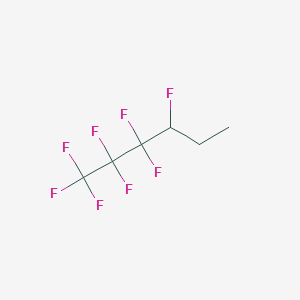

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
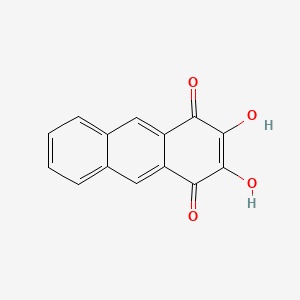
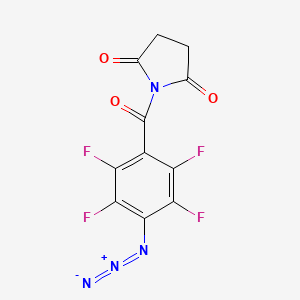
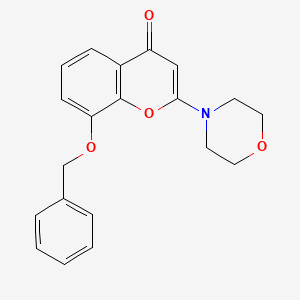
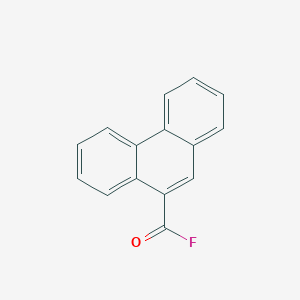
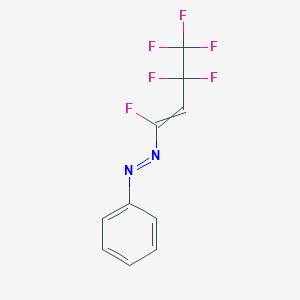
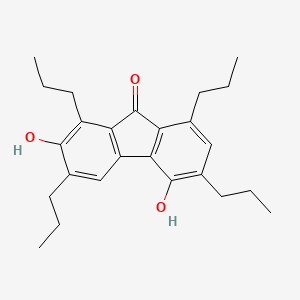

![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
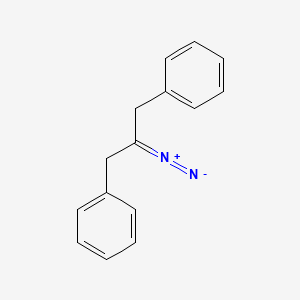
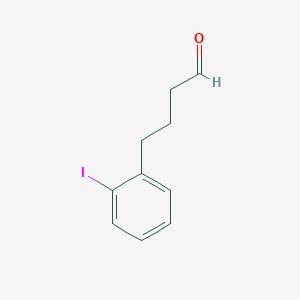
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
